molecular formula C7H5BrFNO3 B571800 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene CAS No. 1352317-80-6

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

Cat. No. B571800
M. Wt: 250.02 g/mol
InChI Key: LJJAOMRFFXQENV-UHFFFAOYSA-N
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Patent
US09399640B2

Procedure details

Bromine (1.55 mL, 30.1 mmol) was added dropwise to a solution of 1-fluoro-3-methoxy-2-nitrobenzene (1.29 g, 7.53 mmol) in acetic acid (15.1 mL). The reaction mixture was warmed to 55° C. and stirred at 55° C. for 17 h, after which time the reaction mixture was concentrated in vacuo to give a crude solid. The crude solid was diluted with saturated sodium bicarbonate solution and extracted with ethyl acetate. Layers were separated and the organic layer was washed with saturated sodium bicarbonate solution, dried with sodium sulfate, filtered, and concentrated in vacuo to give the desired product (1.87 g, 99%) as a yellow solid that was used in further step without purification.
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
15.1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:5]=1[N+:12]([O-:14])=[O:13]>C(O)(=O)C.C(=O)(O)[O-].[Na+]>[Br:1][C:9]1[CH:8]=[CH:7][C:6]([O:10][CH3:11])=[C:5]([N+:12]([O-:14])=[O:13])[C:4]=1[F:3] |f:3.4|

Inputs

Step One
Name
Quantity
1.55 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1.29 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)OC)[N+](=O)[O-]
Name
Quantity
15.1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred at 55° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
after which time the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude solid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Layers were separated
WASH
Type
WASH
Details
the organic layer was washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)OC)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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